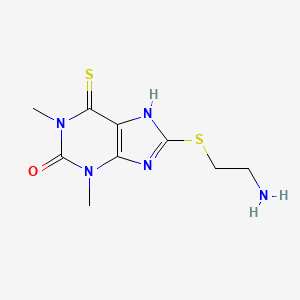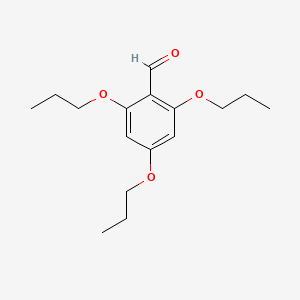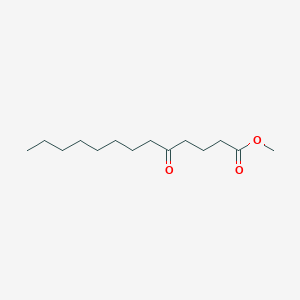
(-)-trans-Myrtanyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-trans-Myrtanyl acetate: is a naturally occurring organic compound found in essential oils of various plants. It is an ester formed from myrtenol and acetic acid. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans-Myrtanyl acetate typically involves the esterification of myrtenol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of myrtenol to this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: (-)-trans-Myrtanyl acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield myrtenol and acetic acid.
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound back to myrtenol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Myrtenol and acetic acid.
Oxidation: Various oxidized derivatives of myrtenol.
Reduction: Myrtenol.
Applications De Recherche Scientifique
Chemistry: (-)-trans-Myrtanyl acetate is used as a starting material for the synthesis of other complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new antimicrobial agents.
Industry: This compound is widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used in the production of perfumes, cosmetics, and food flavorings.
Mécanisme D'action
The mechanism of action of (-)-trans-Myrtanyl acetate involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membranes of microorganisms, leading to cell death. The exact molecular pathways involved are still under investigation, but it is thought to interfere with essential cellular processes in microbes.
Comparaison Avec Des Composés Similaires
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.
Methyl acetate: Similar in structure and used in various industrial applications.
Isoamyl acetate: Known for its banana-like aroma and used in flavorings.
Uniqueness: (-)-trans-Myrtanyl acetate is unique due to its specific structure and the presence of the myrtenol moiety. This gives it distinct chemical and physical properties, making it valuable in specific applications, particularly in the fragrance and flavor industries.
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
[(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methyl acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3/t9-,10-,11-/m0/s1 |
Clé InChI |
UWHRPSXEBAXLDR-DCAQKATOSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1CC[C@H]2C[C@@H]1C2(C)C |
SMILES canonique |
CC(=O)OCC1CCC2CC1C2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


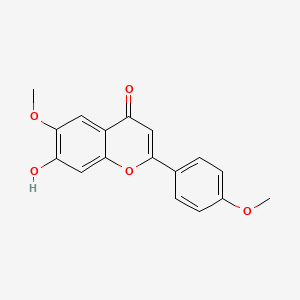
![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
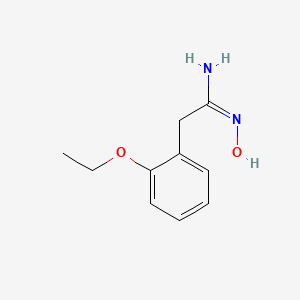
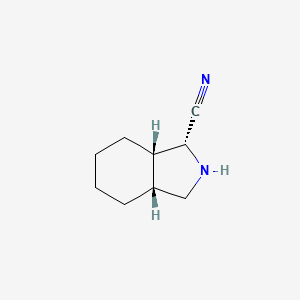
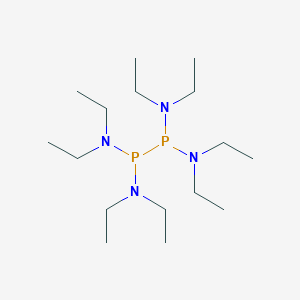
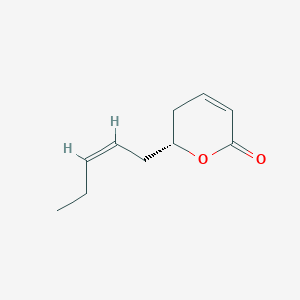
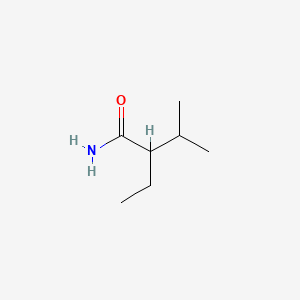
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
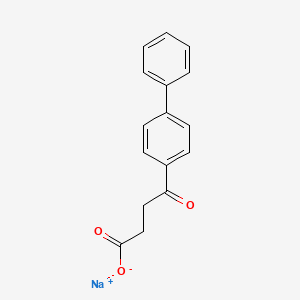
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)
